Isomorellin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

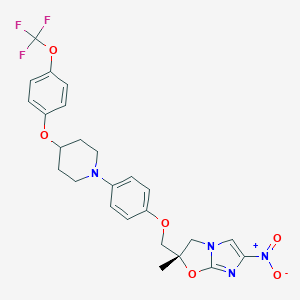

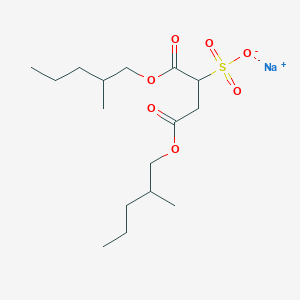

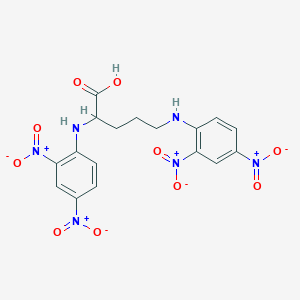

Isomorellin is a caged xanthone isolated from Garcinia hanburyi . It has been found to induce cell cycle arrest and apoptosis in cholangiocarcinoma (CCA) cell lines .

Synthesis Analysis

The structure of Isomorellin and its isomerised product, Moreollin, have been established as the ethanol adducts of Morellin and Isomorellin on the basis of p.m.r., c.m.r., mass spectrometry and confirmed by partial synthesis from Morellin and Isomorellin .Molecular Structure Analysis

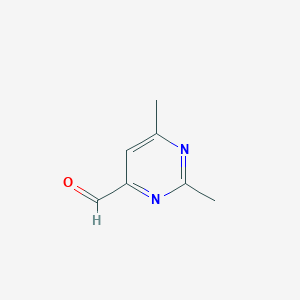

Isomorellin has a molecular formula of C33H36O7 . The structure of Isomorellin has been conclusively established by x-ray diffraction data, PMR analysis, and other chemical evidences .Chemical Reactions Analysis

Moreollin, when boiled with acetic acid for 30 minutes, is isomerised to a crystalline compound, Isomorellin . Prolonged treatment of Moreollin or Isomorellin with pyridine also produces Isomorellin .Physical And Chemical Properties Analysis

The UV spectrum of Moreollin, which is isomerised to Isomorellin, showed absorptions at 235, 266, 275, 305, 316 and 365 nm, similar to that observed for Morellin . The IR spectrum indicated the presence of a phenolic hydroxyl, a saturated ketone, an unsaturated aldehyde group, and a chromanone carbonyl group .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Isomorellin, a caged xanthone isolated from Garcinia hanburyi, has shown potential in cancer treatment, particularly in cholangiocarcinoma (CCA). Research demonstrates its ability to induce cell cycle arrest and apoptosis in CCA cell lines. This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) activation, up-regulation of p53, p21, and p27, and down-regulation of cyclin D1, cyclin E, Cdk4, and Cdk2 protein levels. The growth inhibition of CCA cells by isomorellin was through the G0/G1 phase arrest mediated by these pathways, suggesting its potential as a therapeutic agent against human cholangiocarcinoma (Hahnvajanawong et al., 2012).

Synergistic Effects with Chemotherapeutic Agents

Isomorellin, in combination with doxorubicin, a chemotherapeutic drug, has shown synergistic effects in inhibiting growth and inducing apoptosis in human cholangiocarcinoma cell lines. This combination enhances the expression of Bax/Bcl-2, activates caspase-9 and caspase-3, while suppressing the expression of survivin, procaspase-9, and procaspase-3. It also suppresses NF-κB activation and MRP1 protein expression, indicating its potential as an adjunct treatment with chemotherapy for certain cancers (Hahnvajanawong et al., 2014).

Inhibition of Cell Migration and Invasion

In addition to its anti-proliferative effects, isomorellin has been shown to inhibit the migration and invasion of cholangiocarcinoma cells. This is achieved through the modulation of various pathways including focal adhesion kinase (FAK), protein kinase C (PKC), the phosphorylated p38 mitogen-activated protein kinase (MAPK) pathway, and NF-κB expression and translocation. The downregulation of MMP-2, uPA, and COX-2 expression by isomorellin results in decreased cancer cell invasion ability, suggesting its potential role in limiting cancer metastasis (Hahnvajanawong et al., 2020).

Total Synthesis and Analogues

Efficient methods have been developed for the total synthesis of isomorellin, addressing the need for its availability for further research and potential therapeutic applications. This synthetic approach has also led to the preparation of four analogues, including forbesione, desoxymorellin, desoxygaudichaudione A, and gambogin, all containing a similar caged structure. Such advancements in synthetic methods are crucial for the exploration of isomorellin's therapeutic potential and the development of related compounds (Liu et al., 2011).

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

1064-71-7 |

|---|---|

Produktname |

Isomorellin |

Molekularformel |

C33H36O7 |

Molekulargewicht |

544.6 g/mol |

IUPAC-Name |

(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal |

InChI |

InChI=1S/C33H36O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,16,19,23,35H,9,13,15H2,1-7H3/b18-10+/t19-,23+,32+,33-/m1/s1 |

InChI-Schlüssel |

COQAPWLZSHQTKA-PVKLYBQVSA-N |

Isomerische SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(\C)/C=O)O)C=CC(O2)(C)C)C |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C |

Kanonische SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C |

Synonyme |

isomorellin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.